XHYMGLOHGGOQMQ-UHFFFAOYSA-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a quaternary ammonium compound It is known for its unique structure, which includes a quinuclidine core, a benzyl group, and a heptyl chain with a methylpiperidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide typically involves multiple steps. The process starts with the preparation of the quinuclidine core, followed by the introduction of the benzyl group and the heptyl chain. The final step involves the quaternization of the nitrogen atoms to form the dibromide salt. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The quinuclidine core and the benzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves its interaction with specific molecular targets. The quinuclidine core and the benzyl group play a crucial role in binding to these targets, while the heptyl chain and the methylpiperidinium moiety influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, chloride
Uniqueness
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
19653-55-5 |
---|---|
Molecular Formula |
C27H46Br2N2 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
XHYMGLOHGGOQMQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Canonical SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Synonyms |
8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.